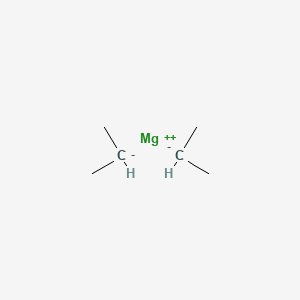
Magnesium;propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium propane is an organometallic compound that combines magnesium with propane. This compound is part of a broader class of organomagnesium compounds, which are known for their significant role in organic synthesis. These compounds are typically used as reagents in various chemical reactions due to their ability to form carbon-magnesium bonds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium propane typically involves the reaction of propane with magnesium metal. This process is often carried out in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF), which helps to stabilize the resulting organomagnesium compound. The reaction can be represented as follows:
C3H8+Mg→C3H7Mg
Industrial Production Methods
In industrial settings, the production of magnesium propane may involve more complex procedures, including the use of catalysts to enhance the reaction efficiency. The process often requires precise control of temperature and pressure to ensure the desired product is obtained with high purity.
化学反应分析
Types of Reactions
Magnesium propane undergoes several types of chemical reactions, including:
Oxidation: Magnesium propane can be oxidized to form magnesium oxide and propane derivatives.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The compound can participate in substitution reactions where the propane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with magnesium propane include halogens, acids, and other organometallic compounds. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving magnesium propane depend on the specific reagents and conditions used. For example, oxidation reactions may yield magnesium oxide and propane derivatives, while substitution reactions can produce a variety of organomagnesium compounds.
科学研究应用
Magnesium propane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Research is ongoing into the potential biological applications of magnesium propane, including its use in drug development.
Medicine: The compound’s reactivity makes it a candidate for use in the synthesis of pharmaceuticals.
Industry: Magnesium propane is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which magnesium propane exerts its effects involves the formation of carbon-magnesium bonds. These bonds are highly reactive and can participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Similar compounds to magnesium propane include other organomagnesium compounds such as:
- Magnesium ethane
- Magnesium butane
- Magnesium hexane
Uniqueness
Magnesium propane is unique due to its specific reactivity and the types of reactions it can undergo. Compared to other organomagnesium compounds, it offers distinct advantages in certain types of organic synthesis reactions, particularly those involving the formation of carbon-carbon bonds.
属性
CAS 编号 |
3536-97-8 |
|---|---|
分子式 |
C6H14Mg |
分子量 |
110.48 g/mol |
IUPAC 名称 |
magnesium;propane |
InChI |
InChI=1S/2C3H7.Mg/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
InChI 键 |
DQZLQYHGCKLKGU-UHFFFAOYSA-N |
规范 SMILES |
C[CH-]C.C[CH-]C.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)
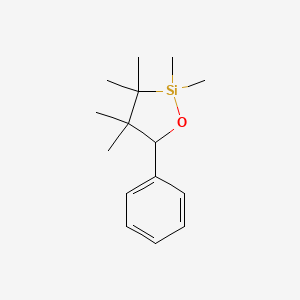
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
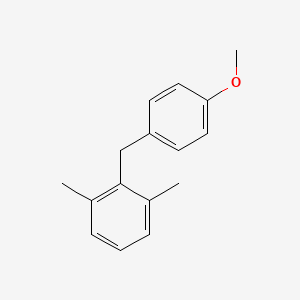
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)
![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)
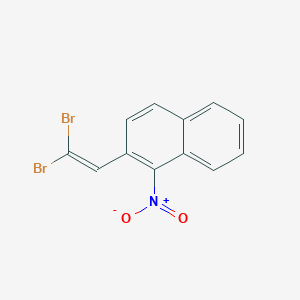
![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
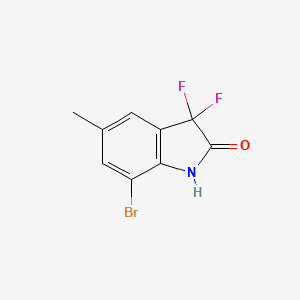
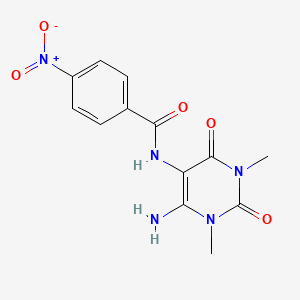
![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide](/img/structure/B14134532.png)
![2-[4-(Hexyloxy)phenyl]-5-(octyloxy)pyrimidine](/img/structure/B14134534.png)
